Phenyl Bromoacetate

Description

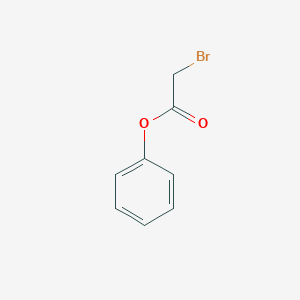

Structure

3D Structure

Properties

IUPAC Name |

phenyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWYUCGVQMZMGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001004566 | |

| Record name | Phenyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-72-4 | |

| Record name | Phenyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl Bromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenyl Bromoacetate CAS number 620-72-4

An In-depth Technical Guide to Phenyl Bromoacetate (B1195939) (CAS 620-72-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenyl Bromoacetate (CAS 620-72-4), a versatile reagent in organic synthesis and a functional compound in industrial applications. This document covers its physicochemical properties, synthesis and purification protocols, chemical reactivity, applications, and essential safety and handling information.

Physicochemical Properties

This compound is an aromatic ester characterized as a colorless to slightly yellow transparent liquid or a light yellow crystalline solid.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 620-72-4 | [1][2][3][4] |

| Molecular Formula | C₈H₇BrO₂ | [1][2][3] |

| Molecular Weight | 215.04 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid or light yellow crystalline solid | [1] |

| Melting Point | 31-33 °C | [1][3][4][5] |

| Boiling Point | 134 °C at 15 mmHg | [3][4][5] |

| Density | 1.508 g/mL at 25 °C | [1][3][4] |

| Flash Point | >230 °F (>110 °C) | [1][3][5] |

| Refractive Index | 1.559 | [1] |

| Solubility | Soluble in ethanol (B145695) and ether; insoluble in water.[1][3][4][5] | |

| Vapor Pressure | 0.0112 mmHg at 25°C | [3][5] |

| Purity (Typical) | ≥98.0% (by GC) | [1] |

Synthesis and Purification

The primary method for synthesizing this compound involves the esterification of phenol (B47542) with bromoacetyl bromide.[1]

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Phenol

-

Bromoacetyl bromide

-

A suitable solvent (e.g., Dichloromethane or Cyclohexane)

-

A suitable base (e.g., Pyridine or Triethylamine) to neutralize the HBr byproduct

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve phenol in the chosen solvent.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add the base to the solution while stirring.

-

Add bromoacetyl bromide dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a dilute sodium bicarbonate solution to remove unreacted acidic components, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Purification

The crude product can be purified by vacuum distillation or recrystallization.

Procedure (Vacuum Distillation):

-

Set up a vacuum distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Heat the flask gently under vacuum.

-

Collect the fraction that distills at 134 °C at a pressure of 15 mmHg.[3][4] This will yield the purified this compound.

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, primarily utilized for its reactivity as an alkylating agent.

-

Pharmaceutical Synthesis: It serves as a key building block in the preparation of complex pharmaceutical molecules. Notable examples include the synthesis of 1,2,3-triazole derivatives, which are being investigated as cannabinoid CB1 receptor antagonists, and[1][6][7]triazino[4,3-a] benzimidazole (B57391) acetic acid derivatives, which show potential as selective aldose reductase inhibitors.[1][4][5]

-

Alkylation Reagent: The presence of the bromine atom makes the adjacent methylene (B1212753) group susceptible to nucleophilic attack, allowing for the introduction of a phenoxycarbonylmethyl group onto various substrates.

-

Industrial Preservative: Beyond its role in synthesis, this compound is used as a preservative in industrial products like paints and metal cutting fluids, where it helps prevent microbial degradation.[1][3][8][9]

Caption: General reaction pathway showing this compound as an alkylating agent.

Safety and Handling

This compound is considered a hazardous substance and requires careful handling.[6][7]

Hazard Identification

| Hazard Class | GHS Code | Statement | Reference |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [7] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [7][10][11] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [7][10][11] |

| Specific target organ toxicity | H335 | May cause respiratory irritation. | [7][10] |

Safe Handling and Storage

-

Handling: Use in a well-ventilated area.[6][7] Avoid all personal contact, including inhalation of dust or vapors.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator if handling the solid form.[6] Do not eat, drink, or smoke when using this product.[7]

-

Storage: Keep containers securely sealed when not in use.[6] Store in a dry, dark place at room temperature.[3][5] It is incompatible with strong oxidizing agents and strong bases.[10]

-

Spills: For minor spills, clean up immediately using dry procedures to avoid generating dust.[6] For major spills, evacuate the area and alert emergency responders. Prevent spillage from entering drains or waterways.[6]

Caption: Workflow for handling spills of this compound.

Toxicological Information

There is no significant acute toxicological data identified in the literature search.[6] However, some evidence suggests that repeated or long-term occupational exposure may lead to cumulative health effects.[6] Animal studies indicate a potential for developmental toxicity.[6] It is classified as harmful if swallowed and causes skin and serious eye irritation.[7][10]

References

- 1. innospk.com [innospk.com]

- 2. labproinc.com [labproinc.com]

- 3. 620-72-4 [chembk.com]

- 4. This compound | 620-72-4 [chemicalbook.com]

- 5. Cas 620-72-4,this compound | lookchem [lookchem.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. nbinno.com [nbinno.com]

- 9. chembk.com [chembk.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound | C8H7BrO2 | CID 564919 - PubChem [pubchem.ncbi.nlm.nih.gov]

Phenyl Bromoacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl bromoacetate (B1195939) (CAS No. 620-72-4) is an organic compound with the chemical formula C₈H₇BrO₂.[1][2] It is the phenyl ester of bromoacetic acid and presents as a colorless to slightly yellow transparent liquid or a light yellow crystalline solid.[3] This document provides an in-depth overview of the physical properties of phenyl bromoacetate, detailed experimental protocols for their determination, and a summary of its synthesis. This guide is intended to be a valuable resource for professionals in research and development, particularly in the fields of organic chemistry and drug development, where this compound serves as a key intermediate.[3][4]

Core Physical Properties

The physical characteristics of this compound are critical for its handling, application in synthesis, and purification processes. A compilation of its key physical properties is presented below.

Data Presentation: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO₂ | [1][2] |

| Molecular Weight | 215.04 g/mol | [5][6] |

| Appearance | Colorless to slightly yellow transparent liquid or light yellow crystalline solid | [3] |

| Melting Point | 31-33 °C | [1][2][5] |

| Boiling Point | 134 °C at 15 mmHg | [1][2][5] |

| Density | 1.508 g/mL at 25 °C | [1][2][5] |

| Solubility | Soluble in ethanol (B145695) and ether; insoluble in water. | [2][3] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Refractive Index | 1.559 | [3] |

| Purity (Assay) | ≥98.0% (by Gas Chromatography) | [3][5] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of this compound. These protocols are based on standard laboratory practices for organic compounds.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.

-

For a pure substance, the melting range should be narrow, typically within 1-2 °C.

Determination of Boiling Point

The boiling point of this compound is determined at reduced pressure to prevent decomposition. A standard method for this is distillation.

Methodology:

-

A sample of this compound is placed in a round-bottom flask suitable for distillation.

-

A distillation apparatus is assembled, including a condenser and a collection flask. A vacuum pump is connected to the apparatus to reduce the pressure.

-

The flask is heated gently in a heating mantle.

-

The temperature is monitored with a thermometer placed at the vapor outlet.

-

The pressure of the system is carefully controlled and monitored with a manometer.

-

The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point at that specific pressure.

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a density meter.

Methodology (using a pycnometer):

-

A clean, dry pycnometer of a known volume is weighed accurately.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample is maintained at 25 °C.

-

The filled pycnometer is weighed again.

-

The mass of the this compound is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Determination of Solubility

A qualitative and semi-quantitative determination of solubility can be performed through simple mixing experiments.

Methodology:

-

A small, measured amount of this compound (e.g., 100 mg) is added to a test tube.

-

A measured volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or ether) is added to the test tube.

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

-

The mixture is allowed to stand and is observed for the presence of any undissolved solid.

-

If the solid dissolves completely, the substance is considered soluble in that solvent at that concentration. If not, it is considered insoluble or sparingly soluble.

-

This process can be repeated with varying amounts of solute and solvent to estimate the solubility range.

Synthesis of this compound

This compound is typically synthesized by the reaction of phenol (B47542) with bromoacetyl bromide.[3] The following diagram illustrates the general workflow for this synthesis.

Caption: General workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed overview of the core physical properties of this compound, offering valuable data for researchers and professionals in drug development. The included generalized experimental protocols serve as a practical guide for the determination of these properties in a laboratory setting. The synthesis workflow diagram provides a clear visual representation of the production process for this important chemical intermediate.

References

Phenyl Bromoacetate: A Comprehensive Technical Guide for Researchers

An in-depth examination of the chemical structure, properties, synthesis, and applications of Phenyl Bromoacetate, a key intermediate in organic synthesis and drug development.

Core Chemical Information

This compound is an aromatic ester of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. It serves as a versatile building block for the synthesis of more complex molecules.

Chemical Structure:

The structure of this compound consists of a phenyl group attached to the oxygen atom of an acetate (B1210297) group, with a bromine atom substituted on the alpha-carbon of the acetyl moiety.

Chemical Formula: C₈H₇BrO₂

This formula indicates the presence of eight carbon atoms, seven hydrogen atoms, one bromine atom, and two oxygen atoms.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is provided in the table below, facilitating easy reference and comparison.

| Property | Value |

| Molecular Weight | 215.04 g/mol [1] |

| CAS Number | 620-72-4[2] |

| Appearance | Colorless to slightly yellow transparent liquid or light yellow crystalline solid[2] |

| Melting Point | 31-33 °C[2] |

| Boiling Point | 134 °C at 15 mmHg[2] |

| Density | 1.508 g/mL at 25 °C[2] |

| Solubility | Soluble in ethanol (B145695) and ether; insoluble in water[2] |

| Refractive Index | 1.559[2] |

| Flash Point | 230 °F[2] |

| SMILES String | BrCC(=O)Oc1ccccc1 |

| InChI Key | UEWYUCGVQMZMGY-UHFFFAOYSA-N |

Spectroscopic data, including ¹H NMR, ¹³C NMR, and FTIR, are available for this compound, which are crucial for its characterization.[3]

Synthesis of this compound

The primary method for the synthesis of this compound is the esterification of phenol (B47542) with bromoacetyl bromide.[2] This reaction is a standard procedure in organic chemistry for forming esters from an alcohol (in this case, a phenol) and an acyl halide.

Experimental Protocol: Esterification of Phenol

While a specific detailed protocol for the synthesis of this compound was not found in the provided search results, a general procedure for the esterification of a phenol with an acyl halide can be outlined as follows. This protocol is based on standard organic chemistry principles.

Materials:

-

Phenol

-

Bromoacetyl bromide

-

A suitable base (e.g., pyridine (B92270) or triethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether)

-

Aqueous work-up solutions (e.g., dilute HCl, saturated NaHCO₃, brine)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol and a suitable base in an anhydrous aprotic solvent.

-

Addition of Acyl Halide: Cool the solution in an ice bath. Slowly add bromoacetyl bromide to the stirred solution. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water or a dilute acid solution. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Extract the aqueous layer with an organic solvent. Combine the organic layers and wash sequentially with a dilute acid (to remove the base), a saturated solution of sodium bicarbonate (to remove any unreacted acidic components), and brine (to remove residual water).

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by techniques such as recrystallization or column chromatography to yield pure this compound.

Applications in Research and Development

This compound is a valuable intermediate in various synthetic pathways, particularly in the development of pharmaceuticals.

-

Synthesis of Cannabinoid CB1 Receptor Antagonists: It is used in the preparation of 1,2,3-triazole derivatives, which are being investigated as potential cannabinoid CB1 receptor antagonists.[2]

-

Aldose Reductase Inhibitors: The compound is a key component in the synthesis of[2][4][5]triazino[4,3-a] benzimidazole (B57391) acetic acid derivatives, which show potential as selective aldose reductase inhibitors.[2]

-

Alkylation Reagent: Due to the presence of the reactive bromoacetyl group, it is employed as an alkylating agent in various organic reactions.

-

Industrial Preservative: Beyond its role in research, this compound also finds application as a preservative in industrial products such as paints and metal cutting fluids.[2]

Visualizing the Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from phenol and bromoacetyl bromide.

References

Data Presentation: Qualitative Solubility of Phenyl Bromoacetate

An In-depth Technical Guide to the Solubility of Phenyl Bromoacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility descriptions and provides a detailed, generalized experimental protocol for determining solubility.

The solubility of this compound in common organic solvents is generally described in qualitative terms. The following table summarizes the available information from chemical databases and safety data sheets.

| Solvent | Qualitative Solubility | Citation |

| Ethanol | Soluble | [1] |

| Ether | Soluble | [1] |

| Chloroform | Sparingly Soluble | [1] |

| Ethyl Acetate | Slightly Soluble | [1] |

| Water | Insoluble | [1] |

Note: The terms "soluble," "sparingly soluble," and "slightly soluble" are qualitative descriptors and do not provide specific concentration limits. For precise applications, experimental determination of solubility is recommended.

Experimental Protocols: Determining the Solubility of a Solid Organic Compound

The following is a generalized yet detailed methodology for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This protocol is based on standard laboratory practices.

Objective: To determine the solubility of a solid compound in a specific solvent at a given temperature, typically expressed in grams of solute per 100 mL of solvent ( g/100 mL).

Materials and Equipment:

-

Analytical balance (accurate to ±0.0001 g)

-

Vials or test tubes with secure caps

-

Constant temperature bath (e.g., water bath, oil bath, or heating block)

-

Calibrated thermometer

-

Magnetic stirrer and stir bars or a vortex mixer

-

Pipettes and syringes for accurate liquid handling

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid this compound to a vial containing a known volume of the organic solvent of interest (e.g., 5 mL). An excess of the solid is crucial to ensure that a saturated solution is formed.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer or vortex mixer for a sufficient period to allow the system to reach equilibrium. The time required to reach equilibrium can vary and may need to be determined empirically (typically several hours to 24 hours).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette or syringe to avoid premature crystallization of the solute.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed collection vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the collection vial containing the filtered saturated solution.

-

Carefully evaporate the solvent from the vial. This can be achieved by gentle heating in an oven or by using a stream of inert gas (e.g., nitrogen). For temperature-sensitive compounds, a vacuum oven at a low temperature is preferable.

-

Once the solvent is completely removed, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

The solubility can then be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent used (mL)) * 100

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.[2][3][4][5]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

References

Phenyl Bromoacetate: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of Phenyl Bromoacetate (B1195939) (CAS No: 620-72-4), a key reagent in organic synthesis. The document outlines its fundamental physicochemical properties, details the experimental protocols for their determination, and presents a logical workflow for these analytical procedures.

Core Physicochemical Data

Phenyl bromoacetate is an aromatic ester that presents as an off-white to pale beige solid at room temperature.[1] Its key physical properties are summarized below, providing a baseline for its handling, storage, and application in a laboratory setting.

| Property | Value | Conditions |

| Melting Point | 31-33 °C | (lit.)[1][2][3] |

| Boiling Point | 134 °C | at 15 mmHg[1][2][3] |

| Density | 1.508 g/mL | at 25 °C (lit.)[1][2][3] |

| Molar Mass | 215.04 g/mol |

Synthesis of this compound

This compound is synthesized through the esterification reaction of phenol (B47542) with bromoacetyl bromide. The process involves heating the reactants, which leads to the formation of the ester and the release of hydrogen bromide gas. The final product is then purified by distillation under reduced pressure.

Caption: Synthesis pathway of this compound.

Experimental Protocols

Accurate determination of melting and boiling points is crucial for verifying the purity and identity of a compound. The following sections detail the standard methodologies for these measurements.

Determination of Melting Point

The capillary method is the standard technique for determining the melting point of a crystalline solid like this compound.[4] This procedure relies on heating a small sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device) OR Thiele tube setup

-

Glass capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is thoroughly dry and finely powdered using a mortar and pestle.[5][6]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to compact the solid into the bottom of the tube.[2][6] The packed sample height should be 2-3 mm for an accurate measurement.[5][6]

-

Initial Rapid Determination (Optional but Recommended): Perform a quick heating run to find an approximate melting point. This saves time in the subsequent, more precise measurements.[2][5][7]

-

Accurate Determination:

-

Place the packed capillary tube into the heating block of the apparatus.[8]

-

Set the starting temperature to about 15-20°C below the approximate melting point found earlier.[5][6]

-

Heat at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[5]

-

Record the temperature at which the first drop of liquid appears (onset of melting).[1]

-

Continue heating slowly and record the temperature at which the entire sample has completely melted into a transparent liquid.[1]

-

-

Reporting: The melting point is reported as a range from the onset temperature to the complete melting temperature (e.g., 31-33 °C).[2] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[2]

Determination of Boiling Point under Reduced Pressure

Given that this compound can decompose at higher temperatures, its boiling point is determined under reduced pressure (vacuum distillation).[9][10] This technique lowers the temperature required for the liquid to boil.

Apparatus:

-

Vacuum distillation setup (round-bottom flask, Claisen adapter, condenser, vacuum adapter, receiving flask)

-

Heating mantle or oil bath

-

Stir bar or boiling chips (a stir bar is preferred for vacuum distillation)[11]

-

Vacuum source (e.g., water aspirator or vacuum pump)

-

Manometer (to measure pressure)

-

Thermometer (calibrated)

-

Thick-walled vacuum tubing

-

Grease for glass joints

Procedure:

-

Apparatus Assembly:

-

Inspect all glassware for cracks or defects that could cause an implosion under vacuum.[11]

-

Grease all ground-glass joints to ensure an airtight seal, which is critical for achieving and maintaining low pressure.[11]

-

Place the this compound sample and a stir bar into the distilling flask.

-

Assemble the vacuum distillation apparatus as shown in standard laboratory guides. A Claisen adapter is recommended to minimize bumping.[11]

-

Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

-

Distillation Process:

-

Turn on the vacuum source and allow the pressure inside the apparatus to stabilize. Record the pressure from the manometer.[11]

-

Begin stirring and gently heat the distilling flask.

-

Observe the temperature as the liquid begins to boil and the vapor condenses.

-

The boiling point is the stable temperature reading on the thermometer when the liquid is actively distilling, characterized by a ring of condensing vapor on the thermometer bulb.[12][13]

-

-

Reporting: The boiling point is reported along with the pressure at which it was measured (e.g., 134 °C at 15 mmHg).

Caption: General workflow for determining melting and boiling points.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Thiele tube - Wikipedia [en.wikipedia.org]

- 4. thinksrs.com [thinksrs.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. Purification [chem.rochester.edu]

- 10. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. uomus.edu.iq [uomus.edu.iq]

Phenyl Bromoacetate: An In-depth Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Phenyl Bromoacetate (CAS No. 620-72-4). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the hazards, handling, and emergency procedures associated with this compound. This compound is a versatile intermediate in organic synthesis and is also used as a preservative in paints and metal cutting fluids.[1][2] A firm grasp of its safety profile is paramount for professionals in research and development.

Chemical Identification and Properties

This compound is an organic compound with the molecular formula C₈H₇BrO₂.[1][2][3] It can appear as a colorless to light yellow liquid or a brown/light yellow crystalline solid.[1][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 215.04 g/mol | [1][3][5] |

| Appearance | Colorless to light yellow liquid or solid; Brown solid | [1][4] |

| Melting Point | 28.5 - 33 °C / 83.3 - 86.9 °F | [1][2][6][7] |

| Boiling Point | 80 °C @ 0.11 Torr; 134 °C @ 15 mmHg; 261.9 °C @ 760 mmHg | [2][6][7] |

| Density | 1.508 g/mL at 25 °C | [1][2] |

| Flash Point | 110 - 113 °C / 230 - 235.4 °F | [1][6][7] |

| Solubility | Soluble in ethanol (B145695) and ether; Insoluble in water | [1][2] |

| Specific Gravity | 1.508 | [4] |

| Vapor Pressure | Negligible | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[4][6] Adherence to GHS guidelines is essential for safe handling.

-

Hazard Statements:

-

Other Hazards:

Table 2: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Tract Irritation) |

Logical Flow of Safety Data Sheet Information

The structure of a Safety Data Sheet (SDS) follows a logical progression, starting from basic identification and moving to specific handling and emergency information. This flow is designed to provide a clear and comprehensive understanding of a chemical's risks.

References

- 1. innospk.com [innospk.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C8H7BrO2 | CID 564919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. scbt.com [scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 620-72-4 Name: this compound [xixisys.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Phenyl Bromoacetate (B1195939): Reactivity as an Alkylating Agent

This guide provides a comprehensive overview of phenyl bromoacetate, focusing on its chemical properties, reactivity as an alkylating agent, and applications in organic synthesis and drug development. Detailed experimental methodologies and quantitative data are presented to support researchers in their practical applications of this versatile reagent.

Introduction to this compound

This compound (CAS No. 620-72-4) is an aromatic ester that serves as a valuable intermediate and alkylating agent in organic synthesis.[1][2] Its structure, featuring a reactive bromine atom on the acetyl group and a phenyl ester moiety, makes it a potent electrophile for introducing a phenoxycarbonylmethyl group onto various nucleophiles. This reactivity is harnessed in the synthesis of complex molecules, including pharmaceutical intermediates and other advanced materials.[1][3] Beyond its role in synthesis, it also finds use as a preservative in industrial applications like paints and metal cutting fluids.[1][3]

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its handling, storage, and application in chemical reactions. A summary of its key properties is provided below.

| Property | Value |

| CAS Number | 620-72-4[1][4] |

| Molecular Formula | C₈H₇BrO₂[1][4] |

| Molecular Weight | 215.04 g/mol [5] |

| Appearance | Colorless to slightly yellow transparent liquid or light yellow crystalline solid[1] |

| Melting Point | 31-33 °C[1] |

| Boiling Point | 134 °C at 15 mmHg[1] |

| Density | 1.508 g/mL at 25 °C[1] |

| Refractive Index | 1.559[1] |

| Flash Point | 230 °F[1] |

| Solubility | Soluble in ethanol (B145695) and ether; insoluble in water[1] |

| Purity (Typical) | ≥98.0%[1] |

Reactivity as an Alkylating Agent

This compound's utility as an alkylating agent stems from the electrophilic nature of the carbon atom bonded to the bromine. Alkylating agents are compounds that transfer an alkyl group to a nucleophilic atom.[6] The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

Mechanism of Alkylation: In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide leaving group in a single, concerted step. The reactivity of α-haloesters like this compound is significant due to the presence of a good leaving group (bromide) and the influence of the adjacent carbonyl group.[7]

Figure 1. General Sₙ2 alkylation mechanism with this compound.

Applications in Organic Synthesis and Drug Development

This compound is employed as a key reagent in the synthesis of various heterocyclic compounds and natural products.

-

Synthesis of 1,2,3-Triazole Derivatives: It is used as an alkylating agent to prepare 2-(phenoxycarbonyl)methyl triazoles. These triazole derivatives have been explored as potential cannabinoid CB1 receptor antagonists.[1][2]

-

Synthesis of 4-Thiazolidinones: The reagent is used to synthesize novel 4-thiazolidinone (B1220212) derivatives containing a pyrone moiety, which have been evaluated for antimicrobial activity.[2][8]

-

Natural Product Synthesis: this compound has been utilized in the synthesis of the A-ring of cylindrospermopsin, a complex natural product.[2][8]

Experimental Protocols

The following sections provide detailed methodologies for handling this compound and for a general alkylation procedure.

This compound is a hazardous chemical that requires careful handling.[9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, safety glasses, and a face shield.[9][11] Use in a well-ventilated area, preferably a chemical fume hood.[9]

-

Handling: Avoid all personal contact, including inhalation of dust or vapors.[11] Do not eat, drink, or smoke when using this product.[9] Keep containers tightly sealed when not in use.[12]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[10]

-

Spill Cleanup: For minor spills, clean up immediately using dry procedures to avoid generating dust.[11] For major spills, evacuate the area and alert emergency responders. Prevent spillage from entering drains or water courses.[11]

-

Disposal: All waste must be handled in accordance with local, state, and federal regulations.[11]

This protocol describes a representative procedure for the alkylation of a primary or secondary amine using this compound.

Materials:

-

Amine (substrate)

-

This compound

-

Anhydrous potassium carbonate (K₂CO₃) or other suitable base

-

Anhydrous solvent (e.g., Acetonitrile, DMF, or Acetone)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the amine (1.0 eq) in the chosen anhydrous solvent, add the base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Stir the suspension at room temperature for 10-15 minutes.

-

Add a solution of this compound (1.1-1.2 eq) in the same solvent dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat as necessary (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

-

Once the reaction is complete, filter off the inorganic base and wash the solid with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition the residue between an organic solvent (e.g., DCM or EtOAc) and water or saturated NaHCO₃ solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

References

- 1. innospk.com [innospk.com]

- 2. ブロモ酢酸フェニル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound | C8H7BrO2 | CID 564919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. 溴乙酸苯酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. download.basf.com [download.basf.com]

Phenyl Bromoacetate: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl bromoacetate (B1195939) (CAS No. 620-72-4) is a pivotal aromatic ester that serves as a versatile intermediate in a multitude of organic synthesis applications.[1] With the molecular formula C₈H₇BrO₂, this compound is instrumental as an alkylating agent, a precursor in various named reactions, and a building block for complex heterocyclic systems.[2] Its utility extends from academic research to industrial-scale production of pharmaceuticals and advanced materials.[1][3] This guide provides an in-depth overview of its synthesis, physicochemical properties, significant applications, and detailed experimental protocols, offering a critical resource for professionals in chemistry and drug development.

Physicochemical Properties

Phenyl bromoacetate is a colorless to slightly yellow transparent liquid or a light yellow crystalline solid.[2] Its key physical and chemical characteristics are essential for its application in sensitive reactions, demanding high purity and low moisture content.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 620-72-4 | [2] |

| Molecular Formula | C₈H₇BrO₂ | [2][4] |

| Molecular Weight | 215.04 g/mol | [4][5] |

| Appearance | Colorless to yellowish liquid or solid | [2] |

| Melting Point | 31-33 °C | [2] |

| Boiling Point | 134 °C at 15 mmHg | |

| Density | 1.508 g/mL at 25 °C | [2] |

| Refractive Index | 1.559 | [2] |

| Flash Point | 230 °F (110 °C) | [2] |

| Solubility | Soluble in ethanol (B145695) and ether; insoluble in water | [2] |

| Purity (Assay) | ≥98.0% (by Gas Chromatography) | [2] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the esterification of phenol (B47542) with bromoacetyl bromide.[2] This reaction is efficient and proceeds under controlled conditions to yield a high-purity product suitable for subsequent synthetic applications.

References

Phenyl Bromoacetate: A Technical Guide to its Industrial Application as a Preservative

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenyl bromoacetate (B1195939), a versatile organic compound, serves a dual role in industrial settings as both a key intermediate in organic synthesis and as an effective preservative.[1][2] Its ability to inhibit microbial growth makes it a valuable additive in extending the shelf life and maintaining the performance of various industrial formulations, most notably in paints and metalworking fluids.[1][2] This technical guide provides a comprehensive overview of the industrial applications of phenyl bromoacetate as a preservative, including its chemical and physical properties, established experimental protocols for efficacy testing, and a discussion of its potential antimicrobial mechanism of action. While specific quantitative performance data is often proprietary and not publicly available, this document outlines the standardized methodologies used to evaluate its efficacy, providing a framework for research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective and safe application in industrial formulations.

| Property | Value |

| CAS Number | 620-72-4 |

| Molecular Formula | C8H7BrO2 |

| Molecular Weight | 215.04 g/mol |

| Appearance | Colorless to yellowish liquid or solid |

| Melting Point | 31-33 °C |

| Boiling Point | 134 °C at 15 mmHg |

| Density | 1.508 g/mL at 25 °C |

| Solubility | Soluble in ethanol (B145695) and ether; insoluble in water |

| Flash Point | 230 °F |

| Purity (typical) | ≥98.0% by Gas Chromatography (GC) |

Data sourced from various chemical suppliers and databases.[1]

Industrial Applications as a Preservative

This compound's antimicrobial properties are leveraged in industries where microbial contamination can lead to product degradation, loss of efficacy, and potential health hazards.

Paints and Coatings

In the paint and coatings industry, this compound is utilized as an in-can preservative for emulsion paints.[1] Microbial growth in paints can lead to viscosity loss, gas formation, unpleasant odors, and discoloration. The addition of this compound helps to prevent these issues, ensuring the stability and longevity of the product during storage.

Metalworking Fluids

Metalworking fluids (MWFs) provide a fertile environment for microbial growth due to the presence of water, oils, and other organic matter.[3] Uncontrolled microbial proliferation in MWFs can result in fluid degradation, corrosion of machinery, and the generation of harmful aerosols and odors. This compound is incorporated into MWF formulations to control the growth of bacteria and fungi, thereby extending the fluid's operational life and protecting the integrity of the manufacturing process.[1][3]

Experimental Protocols for Efficacy Evaluation

The evaluation of a preservative's effectiveness is crucial for determining appropriate dosage levels and ensuring product protection. Standardized testing methodologies are employed to assess the antimicrobial performance of preservatives like this compound in specific industrial formulations.

Preservative Efficacy in Paints and Coatings

A common method for evaluating in-can preservatives in emulsion paints is the ASTM D2574 - Standard Test Method for Resistance of Emulsion Paints in the Container to Attack by Microorganisms .

Objective: To determine the resistance of an emulsion paint to microbial spoilage in a sealed container.

Methodology:

-

Sample Preparation: Samples of the paint formulation with and without the preservative (this compound) at varying concentrations are prepared.

-

Inoculation: Each paint sample is inoculated with a mixed culture of bacteria and fungi known to cause spoilage in paints. Common test organisms include Pseudomonas aeruginosa, Staphylococcus aureus, and various fungal species.

-

Incubation: The inoculated containers are sealed and incubated at a specified temperature (typically 25-30°C) for a defined period (e.g., 4 weeks).

-

Evaluation: At regular intervals (e.g., weekly), the samples are visually inspected for signs of spoilage (e.g., gas formation, odor, viscosity change). A streak plate method is used to determine the viable microbial count in each sample.

-

Interpretation: The preservative is considered effective if there is no significant increase in the microbial population over the testing period compared to the control sample.

Preservative Efficacy in Metalworking Fluids

The evaluation of antimicrobial agents in aqueous metalworking fluids often follows protocols such as the ASTM E2275 - Standard Practice for Evaluating Water-Miscible Metalworking Fluid Bioresistance and Antimicrobial Agent Performance .

Objective: To assess the ability of a preservative to control microbial growth in a metalworking fluid under simulated use conditions.

Methodology:

-

Fluid Preparation: The metalworking fluid is diluted to its end-use concentration with water, and the preservative (this compound) is added at various concentrations.

-

Inoculation: The fluid samples are inoculated with a mixed culture of bacteria and fungi, often derived from a spoiled metalworking fluid to simulate real-world contamination.

-

Aeration and Circulation: The inoculated fluids are typically aerated and circulated to mimic the operational conditions of a metalworking system.

-

Monitoring: The microbial population (bacteria and fungi) in each fluid sample is enumerated at regular intervals using standard plating techniques. The pH and other fluid properties may also be monitored.

-

Re-inoculation: To challenge the preservative's long-term efficacy, the fluids may be re-inoculated with the microbial culture on a weekly basis.

-

Interpretation: The effectiveness of the preservative is determined by its ability to maintain the microbial count below a specified threshold over the duration of the test.

Visualizations: Workflow and Plausible Mechanism

Experimental Workflow for Preservative Efficacy Testing

Caption: A generalized workflow for testing the efficacy of a preservative.

Plausible Antimicrobial Mechanism of Action

While the specific biochemical pathways of this compound's antimicrobial activity are not extensively detailed in public literature, a plausible mechanism can be inferred from its chemical structure as an α-haloester. Such compounds are known to be electrophilic and can act as alkylating agents.

Caption: A hypothetical antimicrobial mechanism of this compound.

This proposed mechanism suggests that this compound diffuses across the microbial cell membrane and acts as an alkylating agent within the cytoplasm. The electrophilic carbon of the bromoacetyl group can react with nucleophilic groups (such as sulfhydryl and amino groups) found in essential proteins and enzymes, leading to their inactivation and the disruption of critical metabolic pathways. Alkylation of DNA could also potentially interfere with replication and transcription. Ultimately, this widespread disruption of cellular function leads to the inhibition of growth and cell death.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, in a well-ventilated area. It is classified as a skin and eye irritant and may cause respiratory irritation. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.

Conclusion

This compound is a recognized industrial preservative, particularly for paints and metalworking fluids. While specific performance data against a range of microorganisms is not widely published, standardized testing protocols exist to rigorously evaluate its efficacy in various formulations. Its likely mechanism of action as an alkylating agent provides a basis for understanding its antimicrobial properties. For researchers and formulators, the effective use of this compound as a preservative requires a thorough understanding of its properties, adherence to established testing methodologies, and strict observance of safety and handling guidelines. Further research into its specific antimicrobial spectrum and mechanism of action would be beneficial for optimizing its application and for the development of new preservative technologies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Thiazolidinones using Phenyl Bromoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Thiazolidinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse range of pharmacological activities.[1][2] The 4-thiazolidinone (B1220212) scaffold is considered a "privileged structure," as it is a core component in various synthetic pharmaceuticals with a broad spectrum of biological effects.[3][4] These activities include antimicrobial,[2][5] anticancer,[4][6] anti-inflammatory,[1] anticonvulsant,[1] and antiviral properties.[1] Notably, some 4-thiazolidinone derivatives are known to inhibit the bacterial enzyme MurB, which is crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1][7][8] This makes them attractive candidates for the development of novel antibacterial agents.

The synthesis of 4-thiazolidinones is versatile, with one of the most common and effective methods being the cyclocondensation reaction between a thiosemicarbazone and an α-haloester, such as phenyl bromoacetate (B1195939). This two-step synthesis is generally efficient and allows for the introduction of a wide variety of substituents, enabling the creation of diverse chemical libraries for drug discovery and development.

These application notes provide a detailed protocol for the synthesis of 4-thiazolidinones using phenyl bromoacetate, along with a summary of typical reaction conditions and a visualization of the experimental workflow. Additionally, a diagram illustrating the inhibitory action of 4-thiazolidinones on the MurB signaling pathway is presented.

Experimental Protocols

The synthesis of 4-thiazolidinones from this compound is typically a two-step process. The first step involves the formation of a thiosemicarbazone intermediate, which is then cyclized in the second step to form the final 4-thiazolidinone ring.

Step 1: Synthesis of Thiosemicarbazone Intermediate

This protocol describes the general procedure for the condensation of an aromatic aldehyde with a thiosemicarbazide (B42300) to yield the corresponding thiosemicarbazone.

Materials:

-

Substituted aromatic aldehyde (1.0 eq)

-

4-Phenylthiosemicarbazide (B147422) (1.0 eq)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve the substituted aromatic aldehyde (1.0 eq) and 4-phenylthiosemicarbazide (1.0 eq) in ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[9]

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 1-3 hours.[9]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the solid with cold ethanol and dry it to obtain the thiosemicarbazone derivative. Recrystallization from a suitable solvent (e.g., an ethanol-DMF mixture) can be performed for further purification.[9][10]

Step 2: Synthesis of 4-Thiazolidinone

This protocol outlines the cyclization of the thiosemicarbazone intermediate with this compound to form the 4-thiazolidinone ring.

Materials:

-

Thiosemicarbazone derivative (from Step 1) (1.0 eq)

-

This compound (1.0 eq)

-

Anhydrous sodium acetate (B1210297) (3.0 eq)

-

Absolute ethanol

Procedure:

-

In a round-bottom flask, suspend the thiosemicarbazone derivative (1.0 eq) and anhydrous sodium acetate (3.0 eq) in absolute ethanol.[10][11]

-

Add this compound (1.0 eq) to the suspension.

-

Heat the mixture to reflux (approximately 80 °C) and stir for 4-8 hours. The reaction time may vary depending on the specific substrates used.[2]

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.[11]

-

Collect the solid product by filtration and wash it thoroughly with water.

-

Purify the crude 4-thiazolidinone by recrystallization from a suitable solvent, such as an ethanol-DMF mixture, to yield the final product.[11]

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of 4-thiazolidinones via the cyclization of thiosemicarbazones with α-haloesters, based on literature data for analogous reactions.

| Thiosemicarbazone Substituent | α-Haloester | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 4-Chlorophenyl | Ethyl bromoacetate | Anhydrous Sodium Acetate | Ethanol | 6 | 94 | [11] |

| 4-Phenyl | Ethyl bromoacetate | Anhydrous Sodium Acetate | Absolute Ethanol | 1-3 | 68-91 | [9] |

| Enaminolactone derivative | Benzyl 2-bromoacetate | Anhydrous Sodium Acetate | Absolute Ethanol | 4 | Not specified | [2] |

| Enaminolactone derivative | Ethyl 2-bromopropionate | Anhydrous Sodium Acetate | Absolute Ethanol | 8-9 | 33 | [2] |

Visualizations

Experimental Workflow

The following diagram illustrates the general two-step synthesis of 4-thiazolidinones.

Caption: General workflow for the two-step synthesis of 4-thiazolidinones.

Signaling Pathway: Inhibition of MurB

4-Thiazolidinones have been identified as inhibitors of the bacterial enzyme MurB, which is a key enzyme in the peptidoglycan biosynthesis pathway. This pathway is essential for the formation of the bacterial cell wall.

Caption: Inhibition of the MurB enzyme by 4-thiazolidinones disrupts peptidoglycan synthesis.

References

- 1. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. Design, Synthesis, Antimicrobial Evaluation and Molecular Modeling Study of 1,2,4-Triazole-Based 4-Thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Thiazolidinones: novel inhibitors of the bacterial enzyme MurB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel Highly Functionalized 4-Thiazolidinone Derivatives from 4-Phenyl-3-thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Phenyl Bromoacetate in the Synthesis of 1,2,3-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of phenyl bromoacetate (B1195939) in the synthesis of 1,2,3-triazole derivatives. The primary application highlighted is the N-alkylation of pre-formed 1,2,3-triazole rings to yield N-((phenoxycarbonyl)methyl)-1,2,3-triazoles. This method offers a straightforward and efficient route to a diverse range of polysubstituted triazoles, which are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.

Introduction

1,2,3-Triazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2][3] The functionalization of the triazole ring, particularly at the nitrogen atoms, is a key strategy in drug discovery to modulate the compound's physicochemical properties and biological activity. Phenyl bromoacetate serves as a valuable reagent for introducing a phenoxycarbonylmethyl group onto the nitrogen atoms of a 1,2,3-triazole core, a process known as N-alkylation. This modification can enhance the molecule's interaction with biological targets.

The N-alkylation of an NH-1,2,3-triazole with an alkyl halide like this compound can theoretically result in three different isomers: N-1, N-2, and N-3 substituted products. However, studies have shown that the reaction conditions can be optimized to achieve high regioselectivity, often favoring the N-2 isomer.[4][5] The presence of substituents on the triazole ring can also influence the regiochemical outcome of the alkylation.

Key Applications in Drug Development

N-((phenoxycarbonyl)methyl)-1,2,3-triazole derivatives are being explored for various therapeutic applications:

-

Anticancer Agents: The 1,2,3-triazole scaffold is a common feature in many anticancer agents.[1][2][6][7] Functionalization with moieties like the one derived from this compound can lead to compounds with enhanced cytotoxic activity against various cancer cell lines.

-

Enzyme Inhibitors: Triazole derivatives have been identified as potent inhibitors of various enzymes.[8][9][10] The introduction of the phenoxycarbonylmethyl group can facilitate interactions with the active site of enzymes, leading to the development of novel inhibitors for therapeutic intervention.

Experimental Protocols

General Protocol for N-Alkylation of 1,2,3-Triazoles with this compound

This protocol is a generalized procedure based on the well-established N-alkylation of NH-1,2,3-triazoles with α-haloesters.[4][5]

Materials:

-

Substituted 1H-1,2,3-triazole

-

This compound

-

Potassium carbonate (K₂CO₃) or other suitable base

-

N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the 1H-1,2,3-triazole (1.0 eq.) in DMF, add potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add this compound (1.2 eq.) to the reaction mixture.

-

Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-substituted 1,2,3-triazole derivative.

Experimental Workflow Diagram

References

- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the ‘Click’ reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]

- 9. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for N-alkylation of Heterocyclic Amines using Phenyl Bromoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of heterocyclic amines is a fundamental transformation in organic synthesis, crucial for the generation of a diverse array of biologically active molecules, including pharmaceuticals and agrochemicals. The introduction of an alkyl group onto a nitrogen atom within a heterocyclic ring can significantly modulate the compound's physicochemical properties, such as its lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Phenyl bromoacetate (B1195939) has emerged as a valuable reagent for the N-alkylation of heterocyclic amines. It serves as a versatile building block, enabling the introduction of a phenoxycarbonylmethyl group onto a nitrogen atom of the heterocycle. This moiety can be retained in the final molecule or serve as a synthetic handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid, amidation, or esterification.

These application notes provide a comprehensive overview of the use of phenyl bromoacetate for the N-alkylation of common heterocyclic amines, including imidazoles, pyrazoles, triazoles, and benzimidazoles. Detailed experimental protocols, reaction conditions, and quantitative data are presented to facilitate the successful implementation of this methodology in a research and development setting.

Reaction Principle

The N-alkylation of a heterocyclic amine with this compound proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on a nitrogen atom of the heterocyclic amine attacks the electrophilic methylene (B1212753) carbon of this compound, displacing the bromide leaving group. The reaction is typically carried out in the presence of a base to deprotonate the heterocyclic amine, thereby increasing its nucleophilicity and driving the reaction to completion.

Application Notes and Protocols: Phenyl Bromoacetate in Cyclization Reactions for Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl bromoacetate (B1195939) is a versatile reagent in organic synthesis, serving as a key building block for the introduction of a phenoxyacetyl moiety. While not always the direct precursor in classic named cyclization reactions, its reactivity allows for its effective use in multi-step sequences to construct a variety of important heterocyclic scaffolds. This document provides detailed application notes and protocols for the synthesis of coumarins, benzofurans, and oxindoles utilizing phenyl bromoacetate as a key starting material or intermediate. These heterocycles are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2]

Synthesis of 3-Phenylcoumarins

The synthesis of 3-phenylcoumarins can be achieved through a multi-step process wherein this compound is first converted to phenylacetic acid, a common precursor in the Perkin condensation reaction for 3-phenylcoumarin (B1362560) synthesis.

Reaction Scheme:

Step 1: Hydrolysis of this compound to Phenylacetic Acid

Step 2: Perkin Condensation for 3-Phenylcoumarin Synthesis

Substituted Phenol + this compound --(Base)--> Phenyl (2-phenoxy)acetate Derivative

Phenyl (2-phenoxy)acetate Derivative --(Cyclizing Agent)--> Substituted Benzofuran

Substituted Aniline + this compound --(Base)--> N-Phenyl-N-(phenoxyacetyl)aniline

N-Phenyl-N-(phenoxyacetyl)aniline --(Lewis Acid)--> Substituted Oxindole

Caption: Workflow for 3-Phenylcoumarin Synthesis.

Caption: General Pathway for Benzofuran Synthesis.

Caption: Route to Oxindole Synthesis.

References

Protocol for the synthesis of cannabinoid CB1 receptor antagonists using Phenyl Bromoacetate

Application Notes & Protocol: Synthesis of Cannabinoid CB1 Receptor Antagonists

Introduction

Cannabinoid CB1 receptor antagonists are a class of compounds that have been extensively researched for their therapeutic potential in treating obesity, metabolic disorders, and addiction.[1][2] One of the most well-known examples is Rimonabant, a 1,5-diarylpyrazole derivative. This document provides a detailed protocol for the synthesis of CB1 receptor antagonists, using the synthesis of Rimonabant as a representative example. While the user specified an interest in protocols using Phenyl Bromoacetate, a comprehensive literature search did not yield established methods for the synthesis of pyrazole-based CB1 antagonists utilizing this particular reagent. Therefore, a well-documented and widely cited synthetic route for Rimonabant is presented below.

The presented protocol is intended for researchers, scientists, and drug development professionals. It outlines the chemical reactions, necessary reagents, and experimental procedures to obtain the target compound.

CB1 Receptor Signaling Pathway

The cannabinoid CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[3][4][5] Upon activation by endogenous cannabinoids (endocannabinoids) or exogenous agonists, the receptor primarily couples to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3][6] Additionally, CB1 receptor activation modulates ion channels, typically inhibiting N- and P/Q-type calcium channels and activating inwardly rectifying potassium channels.[3][6] These actions collectively lead to a reduction in neurotransmitter release. The signaling cascade can also involve the activation of mitogen-activated protein kinase (MAPK) pathways.[3][4] CB1 receptor antagonists, such as Rimonabant, block these signaling pathways by preventing the binding of agonists to the receptor.

Experimental Protocol: Synthesis of Rimonabant

This protocol details a common and efficient synthesis of Rimonabant. The overall strategy involves the construction of the pyrazole (B372694) core through the condensation of a β-diketoester with a substituted hydrazine, followed by amidation.

Overall Reaction Scheme:

Materials and Reagents

-

4-Chloropropiophenone

-

Diethyl oxalate

-

Sodium ethoxide (NaOEt) or Lithium hexamethyldisilazide (LiHMDS)

-

2,4-Dichlorophenylhydrazine hydrochloride

-

Glacial acetic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Thionyl chloride (SOCl₂) or other coupling agents (e.g., BOP reagent)

-

Piperidine

-

Anhydrous solvents (e.g., Toluene, Dichloromethane)

Procedure

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate

-

To a solution of sodium ethoxide in ethanol, add 4-chloropropiophenone dropwise at room temperature.

-

After stirring for 30 minutes, add diethyl oxalate dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours.

-

The reaction mixture is then poured into ice-water and acidified with dilute HCl.

-

The precipitated solid is filtered, washed with water, and dried to yield the crude β-diketoester.

Step 2: Synthesis of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate

-

The crude β-diketoester from Step 1 is dissolved in glacial acetic acid.

-

2,4-Dichlorophenylhydrazine hydrochloride is added to the solution.

-

The mixture is heated to reflux for 4-6 hours.

-

After cooling, the reaction mixture is poured into water.

-

The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give the pyrazole ester.

Step 3: Synthesis of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

-

The pyrazole ester from Step 2 is suspended in a mixture of ethanol and aqueous sodium hydroxide solution.

-

The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

-

The ethanol is removed under reduced pressure, and the aqueous solution is diluted with water.

-

The solution is acidified with concentrated HCl to precipitate the carboxylic acid.

-

The solid is filtered, washed with water, and dried.

Step 4: Synthesis of Rimonabant

-

The carboxylic acid from Step 3 is refluxed with an excess of thionyl chloride in an inert solvent (e.g., toluene) to form the acyl chloride.

-

The excess thionyl chloride and solvent are removed under reduced pressure.

-

The crude acyl chloride is dissolved in an anhydrous solvent (e.g., dichloromethane).

-

The solution is added dropwise to a cooled solution of piperidine in dichloromethane.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The mixture is washed with water, dilute HCl, and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated.

-

The crude product is purified by column chromatography or recrystallization to afford Rimonabant.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of Rimonabant, compiled from various literature sources. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| 1 | Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate | 268.68 | 70-85 | >95 |

| 2 | Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate | 423.68 | 65-80 | >98 |

| 3 | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | 395.63 | 85-95 | >98 |

| 4 | Rimonabant | 463.78 | 75-90 | >99 |

Characterization Data for Rimonabant:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 156-158 °C

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.50-7.20 (m, 7H, Ar-H), 6.85 (s, 1H, pyrazole-H), 3.60 (t, 4H, piperidine-H), 1.70-1.50 (m, 6H, piperidine-H).

-

Mass Spectrometry (ESI-MS): m/z 464.1 [M+H]⁺

Disclaimer: This protocol is intended for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Phenyl Bromoacetate in the Synthesis of Selective Aldose Reductase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of phenyl bromoacetate (B1195939) in the preparation of selective aldose reductase (AR) inhibitors. Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a promising therapeutic strategy for the management of diabetic complications. Phenoxyacetic acid derivatives, synthesized using reagents like phenyl bromoacetate, have emerged as a potent class of aldose reductase inhibitors.

Introduction to Aldose Reductase and its Inhibition